(S)-(-)-Tetrahydropapaverine

Descripción general

Descripción

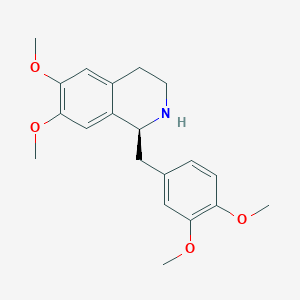

(S)-(-)-Tetrahydropapaverine, also known as this compound, is a useful research compound. Its molecular formula is C20H25NO4 and its molecular weight is 343.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-(-)-Tetrahydropapaverine (THP) is a compound derived from the opium poppy, known for its significant biological activities and potential therapeutic applications. This article synthesizes current research findings, case studies, and data regarding the biological activity of THP, highlighting its pharmacological properties, mechanisms of action, and clinical implications.

Overview of this compound

THP is a tetrahydro derivative of papaverine, a well-known alkaloid with vasodilatory properties. It serves as a precursor in the synthesis of various clinically relevant compounds, including atracurium and cisatracurium, which are neuromuscular blocking agents used in anesthesia . Recent advancements in metabolic engineering have enabled the microbial biosynthesis of THP, enhancing its availability for therapeutic use .

Vasodilatory Effects

THP exhibits potent vasodilatory effects similar to those of papaverine. It acts by inhibiting phosphodiesterase (PDE), leading to increased levels of cyclic adenosine monophosphate (cAMP) within smooth muscle cells. This elevation results in muscle relaxation and improved blood flow .

- Mechanism : By inhibiting voltage-gated calcium channels and increasing cAMP levels, THP promotes vasodilation in various vascular beds, including the pulmonary and cerebral circulations .

Anticancer Activity

Recent studies have indicated that THP possesses significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as HepG-2 (hepatocellular carcinoma) and U87MG (glioblastoma) .

- Mechanism : THP's anticancer effects are attributed to its ability to inhibit telomerase activity and induce reactive oxygen species (ROS)-mediated apoptosis . Additionally, it has been reported to enhance the efficacy of radiation therapy by reducing mitochondrial respiration rates .

Erectile Dysfunction Treatment

Intracavernous administration of THP has been explored as a treatment for erectile dysfunction (ED). Clinical studies have demonstrated that THP can significantly increase cavernous artery diameter and improve erectile function by relaxing smooth muscle and enhancing arterial blood flow .

Case Studies

- Erectile Dysfunction Management :

- Anticancer Research :

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Vasodilation | Increased blood flow | PDE inhibition, increased cAMP |

| Anticancer | Induces apoptosis | Inhibition of telomerase, ROS generation |

| Erectile Dysfunction | Improved erectile function | Smooth muscle relaxation, increased arterial flow |

Research Findings

Recent findings highlight the potential for THP's biosynthesis through engineered microbial pathways, achieving significant yields that could ensure stable supply chains for clinical applications. For instance, engineered yeast strains have produced THP at concentrations up to 121 µg/L through optimized fermentation processes .

Aplicaciones Científicas De Investigación

Precursor for Neuromuscular Blocking Agents

THP is notably recognized for its role as a precursor in the synthesis of atracurium and cisatracurium, both of which are neuromuscular blocking agents used during anesthesia for intubation procedures. The demand for these agents has increased significantly, especially during the COVID-19 pandemic, leading to supply shortages that have highlighted the need for reliable biosynthetic pathways for THP production .

Antispasmodic Properties

Papaverine, synthesized from THP, is widely used as an antispasmodic agent during vascular surgeries. Its efficacy in relaxing smooth muscles makes it essential in clinical settings where vasodilation is required . The potential application of THP itself in similar contexts warrants further investigation.

Metabolic Engineering and Biosynthesis

Recent advancements in metabolic engineering have enabled the de novo biosynthesis of THP using engineered yeast strains. This process involves the heterologous expression of specific enzyme variants that enhance the production of THP from nonnative substrates .

| Parameter | Details |

|---|---|

| Enzyme Variants Used | N-methylcoclaurine hydroxylase, scoulerine 9-O-methyltransferase |

| Production Increase | 600-fold increase to 121 µg/L through strain engineering |

| Optimization Techniques | Knockout of multidrug resistance transporters, media condition optimization |

This innovative approach not only ensures a stable supply of THP but also opens avenues for producing other valuable alkaloids through similar methods .

Analytical Techniques

To study THP and its metabolites, various analytical methods are employed:

- High-Performance Liquid Chromatography (HPLC) : Used for quantifying THP in biological samples.

- Mass Spectrometry (MS) : Coupled with HPLC for detailed analysis of metabolic pathways.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Applied in biosynthesis studies to identify THP and related compounds .

Antispasmodic Activity Assessment

In vitro studies have utilized guinea pig ileum preparations to evaluate the antispasmodic activity of THP analogs. The responses are measured using force displacement transducers to determine effective concentration values (IC50) for various compounds derived from THP .

Interaction with Drug-Metabolizing Enzymes

Research indicates that THP may inhibit enzymes such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), which are crucial for drug metabolism. This suggests that THP could play a role in modulating the pharmacokinetics of other therapeutic agents .

Future Directions and Cross-Disciplinary Applications

The interdisciplinary nature of THP research spans organic chemistry, biochemistry, pharmacology, and medicinal chemistry. Future studies may focus on:

Análisis De Reacciones Químicas

Oxidation to Papaverine

(S)-(-)-Tetrahydropapaverine undergoes oxidation to form papaverine, a clinically significant antispasmodic agent. This reaction is critical for semisynthetic production routes.

Reaction Conditions and Yields

| Oxidizing Agent | Temperature | Time | Yield | Purity | Source |

|---|---|---|---|---|---|

| H₂O₂ (0.5 M) | 70°C | 2 hr | 15% | >95% | |

| Enzymatic (DBOX) | 30°C | 6 hr | 48% | 97% |

-

Hydrogen Peroxide Oxidation : Optimized at pH 2.5, this one-step aqueous reaction converts THP to papaverine via dehydrogenation at the 3,4-position of the isoquinoline ring .

-

Enzymatic Oxidation : Dihydrobenzophenanthridine oxidase (DBOX) catalyzes the two-electron oxidation of THP to papaverine with a Kₘ of 12 µM for THP .

Key Enzymatic Steps

| Enzyme | Function | Substrate Specificity | Source |

|---|---|---|---|

| N-Methylcoclaurine hydroxylase | Hydroxylates coclaurine | C-3' position | |

| Scoulerine 9-O-methyltransferase | Methylates 1-benzylisoquinolines | 3'-O-methylation |

-

Pathway Engineering : Knockout of yeast multidrug resistance transporters increased THP titers 600-fold to 121 µg/L .

-

Substrate Flexibility : The engineered scoulerine 9-O-methyltransferase variant methylates nonnative substrates like norlaudanine .

Representative Reactions

-

Mechanism : Nucleophilic attack by THP’s secondary amine on electrophilic carbon centers (e.g., isocyanate groups) .

-

Cyclization : Adducts undergo Bischler–Napieralski cyclization to form tricyclic or tetracyclic scaffolds .

Biosynthetic Pathway from (S)-Reticuline

THP is an intermediate in the plant biosynthesis of papaverine via (S)-reticuline:

Pathway Steps

-

Methylation : (S)-Reticuline → (S)-Laudanine via N-methylation .

-

Dehydrogenation : (S)-Laudanine → THP via cytochrome P450 oxidation .

-

Isotopic Labeling : Feeding experiments with [D₃]-laudanine showed 53.6% incorporation into papaverine, confirming the pathway .

Theoretical Studies on Reaction Mechanisms

DFT calculations and mass spectrometry reveal:

-

Intermediate Formation : Oxidation of THP proceeds via 3,4-dihydropapaverine (ΔG = −57.32 kcal/mol) .

-

Protonation Effects : Acidic conditions stabilize intermediates, favoring dehydrogenation .

Racemic Resolution of Tetrahydropapaverine

| Resolving Agent | Solvent | Yield (S-THP) | Purity | Source |

|---|---|---|---|---|

| N-Acetyl-D-leucine | Acetonitrile | 83.25% | 97.6% | |

| N-Acetyl-D-phenylalanine | Toluene/water | 83.25% | 97.6% |

Propiedades

IUPAC Name |

(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-6,10-12,16,21H,7-9H2,1-4H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWQTVWJNHKSCC-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2C3=CC(=C(C=C3CCN2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348641 | |

| Record name | (1S)-1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4747-98-2 | |

| Record name | (-)-Tetrahydropapaverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4747-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.